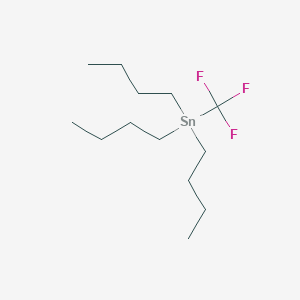

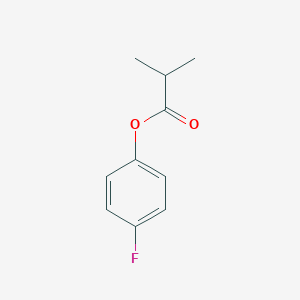

![molecular formula C17H20N4S2 B185508 N'-{3-[(アニリノカルボチオイル)アミノ]プロピル}-N-フェニルチオ尿素 CAS No. 52420-78-7](/img/structure/B185508.png)

N'-{3-[(アニリノカルボチオイル)アミノ]プロピル}-N-フェニルチオ尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

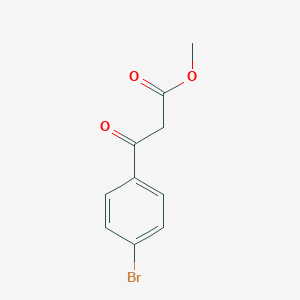

N’-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea is a chemical compound with the molecular formula C17H20N4S2 . It has a molecular weight of 344.5 g/mol . The compound is also known by other names such as 1-phenyl-3-[3-(phenylcarbamothioylamino)propyl]thiourea .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23) . The Canonical SMILES is C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2 . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 112 Ų . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 344.11293900 g/mol .科学的研究の応用

高分子化学

この化合物は、高分子化学の分野で潜在的に使用できる可能性があります。 例えば、同様の化合物は、明確に定義されたペプトイドベースのポリアシッドへのN-(3-tert-ブトキシ-3-オキソプロピル)グリシン誘導N-カルボキシアニドの制御された開環重合に使用されてきました .

熱応答性およびpH応答性ポリマー

この化合物は、熱応答性およびpH応答性ポリマーの合成に使用できる可能性があります。 同様の化合物は、フリーラジカル重合およびRAFT重合によって合成されており、緩衝液溶液におけるその挙動が分析されています .

抗増殖活性

この化合物は、潜在的に抗増殖活性を持つ可能性があります。 同様の化合物は合成され、9種類の異なる癌タイプの国立癌研究所(NCI)-60ヒト癌細胞株に対してin vitro抗増殖スクリーニングにかけられました .

植物生長調節

この化合物は、植物生長調節に使用できる可能性があります。 同様の化合物は、ジベレリン様活性を示し、シロイヌナズナの子葉伸長とイネの発芽を促進することが示されています .

抗菌活性

この化合物は、潜在的に抗菌活性を持つ可能性があります。 同様の化合物は、特定の細菌株に対して優れた抗菌活性を示しています .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-phenyl-3-[3-(phenylcarbamothioylamino)propyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXXHJDAEXMAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365155 |

Source

|

| Record name | Thiourea, N,N''-1,3-propanediylbis[N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52420-78-7 |

Source

|

| Record name | Thiourea, N,N''-1,3-propanediylbis[N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

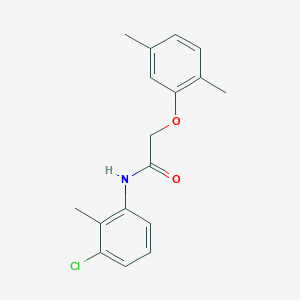

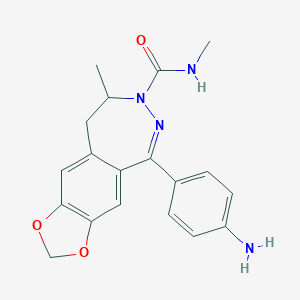

![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)

![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)